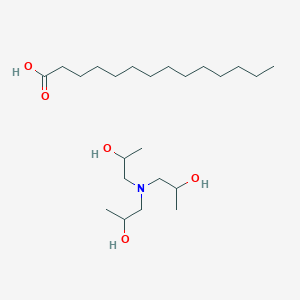

Tris(2-hydroxypropyl)ammonium myristate

Description

Properties

CAS No. |

83292-27-7 |

|---|---|

Molecular Formula |

C23H49NO5 |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;tetradecanoic acid |

InChI |

InChI=1S/C14H28O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-13H2,1H3,(H,15,16);7-9,11-13H,4-6H2,1-3H3 |

InChI Key |

MEKWCAVCWRXWLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tris 2 Hydroxypropyl Ammonium Myristate

Optimized Synthesis Protocols for Tris(2-hydroxypropyl)ammonium Myristate

The optimization of the synthesis of this compound focuses on achieving high purity and yield through meticulous control of reactants and reaction conditions. chalmers.se

Reactant Selection, Purity Control, and Stoichiometric Considerations

The primary reactants for the synthesis are Triisopropanolamine (B86542) (TIPA), which serves as the Brønsted base, and Myristic acid, the Brønsted acid. ontosight.airsc.org The selection of high-purity starting materials is a critical first step. Commercial grades of myristic acid can contain other fatty acids of varying chain lengths, which would result in a mixture of different ammonium (B1175870) salts, impacting the uniformity and physicochemical properties of the final product. Similarly, the purity of triisopropanolamine is essential to prevent side reactions and ensure the formation of a well-defined compound.

Stoichiometry is another cornerstone of an optimized protocol. The neutralization reaction proceeds via a proton transfer from the carboxylic acid to the amine, forming the corresponding ammonium carboxylate salt. researchgate.netbohrium.com

Reaction Scheme: Myristic Acid (C₁₄H₂₈O₂) + Triisopropanolamine (C₉H₂₁NO₃) → this compound (C₂₃H₄₉NO₅)

Maintaining a precise 1:1 molar ratio between the acid and the base is crucial. chalmers.se An excess of either reactant would remain as an impurity in the final product, necessitating complex purification steps and potentially compromising the material's properties. Accurate measurement and controlled addition of the reactants are key to ensuring the reaction goes to completion and yields a pure product. chalmers.se

Table 1: Reactant Specifications for Synthesis

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Typical Purity | Role |

| Myristic Acid | C₁₄H₂₈O₂ | 228.37 | >98% | Brønsted Acid (Proton Donor) |

| Triisopropanolamine | C₉H₂₁NO₃ | 191.27 | >98% | Brønsted Base (Proton Acceptor) |

Reaction Environment Management (e.g., Solvent Systems, Temperature, Pressure, pH)

The environment in which the neutralization reaction occurs significantly influences its efficiency and outcome.

Solvent Systems: The synthesis can be performed neat (solvent-free), which is an environmentally favorable approach that minimizes waste. chalmers.se This is often done at a slightly elevated temperature to ensure the reactants are in a liquid state and can mix effectively. Alternatively, a solvent like ethanol (B145695) can be used to facilitate mixing and heat transfer, especially in larger-scale preparations.

Temperature: The neutralization reaction is exothermic. rsc.org Temperature control is vital to prevent overheating, which could lead to thermal decomposition of the reactants or the product. A typical temperature range for this reaction is between 60-80°C, which provides a balance between a reasonable reaction rate and thermal stability.

Pressure: The synthesis is generally conducted at atmospheric pressure.

pH: The pH of the reaction mixture serves as a direct indicator of the reaction's progress. The process involves combining an acid and a base, with the reaction considered complete when a neutral pH (approximately 7.0) is achieved. google.com This signifies the full consumption of the starting materials.

Process Efficiency, Yield Enhancement, and Side Product Minimization Strategies

High process efficiency is marked by high yields and minimal side products, which simplifies purification.

Yield Enhancement: The direct neutralization of a fatty acid with an amine is an efficient reaction that typically results in high yields, often exceeding 95%. To drive the equilibrium towards the product, the removal of water, the primary byproduct of the neutralization, can be performed. This is usually accomplished by drying the final product under vacuum after the reaction is complete.

Side Product Minimization: The main strategy to minimize side products is to use high-purity reactants and maintain strict stoichiometric and temperature control. chalmers.se By ensuring a 1:1 molar ratio, the presence of unreacted starting materials in the final product is minimized. Controlled heating prevents thermal degradation. The use of a solvent-free method also eliminates the need to remove a solvent, which can sometimes be a source of impurities if not handled correctly. chalmers.se

Exploration of Analog Synthesis and Targeted Structural Modifications

The structure of this compound can be systematically altered to create a wide range of analogs. This allows for the fine-tuning of its physicochemical properties and the establishment of structure-activity relationships (SAR) for specific applications.

Systematic Variation of Amine and Fatty Acid Precursors for Structure-Activity Relationship Studies

By systematically varying the amine and fatty acid precursors, a library of related ionic liquids can be generated. This is a common approach to investigate how structural changes influence properties like melting point, viscosity, and thermal stability. mst.edu

Varying the Fatty Acid (Anion): Replacing myristic acid with other fatty acids of different alkyl chain lengths (e.g., from capric acid (C10) to stearic acid (C18)) allows for a study of the effect of the anion's lipophilicity. Generally, increasing the alkyl chain length leads to a higher melting point and increased viscosity.

Varying the Amine (Cation): The structure of the alkanolamine can also be modified. Using amines like triethanolamine (B1662121) or diisopropanolamine (B56660) would alter the cation's size, shape, and the number of hydroxyl groups available for hydrogen bonding. These changes significantly impact the resulting ionic liquid's properties.

Table 2: Hypothetical Analogs for Structure-Activity Relationship (SAR) Studies

| Cation Precursor | Anion Precursor | Resulting Ionic Liquid Analog | Primary Variable Changed |

| Triisopropanolamine | Capric Acid | Tris(2-hydroxypropyl)ammonium caprate | Anion Alkyl Chain Length (Shorter) |

| Triisopropanolamine | Palmitic Acid | Tris(2-hydroxypropyl)ammonium palmitate | Anion Alkyl Chain Length (Longer) |

| Triisopropanolamine | Stearic Acid | Tris(2-hydroxypropyl)ammonium stearate | Anion Alkyl Chain Length (Longest) |

| Triethanolamine | Myristic Acid | Triethanolammonium myristate | Cation Structure |

| Diisopropanolamine | Myristic Acid | Diisopropanolammonium myristate | Cation Structure |

Introduction of Specific Functional Groups for Advanced Material Properties

To impart advanced or specialized properties, specific functional groups can be introduced into either the fatty acid or the amine precursor. This "task-specific" approach allows for the design of ionic liquids with tailored functionalities.

Functionalizing the Anion: The fatty acid chain can be modified to include functional groups. For instance, using oleic acid, which contains a carbon-carbon double bond, would introduce unsaturation. This can lower the melting point and provide a reactive site for polymerization or other chemical modifications.

Functionalizing the Cation: The alkanolamine can be synthesized with additional functional groups. For example, ether linkages could be incorporated into the hydroxypropyl chains. Such modifications can alter the cation's coordination ability, polarity, and interaction with other substances, making the resulting ionic liquid suitable for specialized applications like improved solvency or as a medium for chemical synthesis. nih.gov The introduction of different functional groups can also enhance properties like biodegradability or create materials with unique surface characteristics. ontosight.ai

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The production of this compound is notably eco-friendly, adhering to several key principles of green chemistry. These include the use of renewable feedstocks, high atom economy, and the potential for solvent-free reaction conditions, all of which contribute to a more sustainable chemical process.

A significant aspect of the green synthesis of this compound is the origin of its precursors. Myristic acid, a 14-carbon saturated fatty acid, is readily available from renewable biological sources such as coconut oil, palm kernel oil, and various animal fats. The utilization of such bio-based materials reduces the dependence on finite fossil fuels and promotes a circular economy. Tris(2-hydroxypropyl)amine is a commercially available synthetic building block.

The core of its sustainable synthesis lies in the direct acid-base neutralization reaction between Tris(2-hydroxypropyl)amine and myristic acid. bohrium.com This reaction is a proton transfer from the carboxylic acid to the amine, forming the corresponding ammonium carboxylate salt. researchgate.netresearchgate.net This one-step process is highly efficient and is often characterized by almost quantitative yields, meaning that nearly all of the starting materials are converted into the desired product. researchgate.net

A key advantage of this synthetic route is its high atom economy. In an ideal scenario, all the atoms of the reactants are incorporated into the final product, generating no by-products and thus minimizing waste. This is a fundamental principle of green chemistry that is well-exemplified by this neutralization reaction.

Furthermore, the synthesis of Tris(2-hydroxypropyl)ammonium salts can often be performed under solvent-free conditions. nih.gov By eliminating the need for a solvent, the process avoids the environmental and safety hazards associated with volatile organic compounds (VOCs). When a solvent is used, methanol (B129727) is a common choice, and in such cases, it is typically removed under vacuum and can be recycled. researchgate.net

The synthesis of ammonium-based protic ionic liquids with carboxylate anions is generally carried out by reacting the base and the acid at room temperature with stirring, followed by drying to remove any water formed during the reaction. nih.gov The reaction time can be up to 24 hours to ensure complete reaction. nih.gov

The table below summarizes the green chemistry aspects of the synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Renewable Feedstocks | Myristic acid is derived from natural sources like vegetable oils and animal fats. |

| High Atom Economy | The direct acid-base neutralization reaction has a theoretical atom economy of 100%. |

| Safer Solvents and Auxiliaries | The reaction can often be conducted without a solvent. If a solvent is used, it is typically a less hazardous one like methanol which can be recycled. |

| Energy Efficiency | The reaction can proceed at ambient temperatures, reducing energy consumption. |

| Waste Prevention | The high-yield, atom-economical reaction generates minimal to no waste. |

The following table provides a representative overview of the synthesis of Tris(2-hydroxypropyl)ammonium salts based on general procedures for analogous compounds.

| Parameter | Description |

| Reactants | Tris(2-hydroxypropyl)amine, Carboxylic Acid (e.g., Myristic Acid) |

| Solvent | Often solvent-free; sometimes methanol is used. researchgate.net |

| Temperature | Typically ambient room temperature. nih.gov |

| Reaction Time | Can be up to 24 hours to ensure completion. nih.gov |

| Yield | Generally high to quantitative. researchgate.net |

| Purification | Typically involves drying under vacuum to remove any residual water or solvent. nih.gov |

Advanced Characterization Techniques and Analytical Methodologies for Tris 2 Hydroxypropyl Ammonium Myristate Systems

Chromatographic and Electrophoretic Separation Studies

Ion Chromatography for Ionic Species Determination and Counterion Analysis

Ion Chromatography (IC) is a powerful and widely adopted analytical technique for the determination of ionic species in a variety of matrices, including complex formulations like those containing ionic liquids (ILs) and surfactants. researchgate.netcarleton.edu In the context of Tris(2-hydroxypropyl)ammonium myristate, IC is the reference method for quantitatively determining the concentration of the primary cation, tris(2-hydroxypropyl)ammonium, and the anion (counterion), myristate. chromatographyonline.com The technique is also crucial for quality control, as it can detect and quantify ionic impurities that may be present from the synthesis process or due to degradation, such as halide ions (e.g., chloride, bromide) or other carboxylates. oup.comnih.gov

The fundamental principle of IC involves the separation of ions based on their affinity for an ion-exchange stationary phase packed within a column. carleton.edu For a sample of this compound, two separate analyses are typically performed: one for the cation and one for the anion.

Cation Analysis: To determine the tris(2-hydroxypropyl)ammonium cation, a cation-exchange column is used. The sample is introduced into the IC system, and the cations are separated based on their interaction with the negatively charged stationary phase. A buffered mobile phase (eluent) is used to facilitate the separation.

Anion Analysis: For the myristate anion, an anion-exchange column with a positively charged stationary phase is employed. thermofisher.com A suitable eluent, often a hydroxide (B78521) or carbonate/bicarbonate solution, is used to elute the separated anions. thermofisher.com

Detection is most commonly achieved using a conductivity detector. thermofisher.com To enhance sensitivity, a suppressor is placed after the analytical column and before the detector. The suppressor reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. thermofisher.com The retention time of each ion is characteristic under specific chromatographic conditions, allowing for identification, while the area under the peak is proportional to its concentration, enabling quantification against calibration standards. carleton.edu The use of gradient elution, where the eluent concentration is changed during the run, can facilitate the separation of a wide range of anions and cations in a single analysis. researchgate.net

Below is a table summarizing typical instrumental parameters for the ion chromatographic analysis of an ionic liquid system like this compound.

Table 1: Illustrative Ion Chromatography (IC) Parameters for Cation and Anion Analysis

| Parameter | Cation Analysis (Tris(2-hydroxypropyl)ammonium) | Anion Analysis (Myristate) |

|---|---|---|

| Analytical Column | Cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ CS-series) | Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS-series) thermofisher.com |

| Guard Column | Corresponding cation guard column | Corresponding anion guard column |

| Eluent | Methanesulfonic acid (MSA) or Sulfuric acid solution | Potassium hydroxide (KOH) or Sodium carbonate/bicarbonate solution |

| Elution Mode | Isocratic or Gradient | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 25 µL | 5 - 25 µL |

| Detection | Suppressed Conductivity | Suppressed Conductivity thermofisher.com |

| Suppressor | Cation self-regenerating suppressor | Anion self-regenerating suppressor |

| Column Temperature | 25 - 40 °C | 25 - 40 °C |

Capillary Electrophoresis (CE) for Charge-Based Separations and Purity Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ionic species based on their electrophoretic mobility in an applied electric field. mdpi.comresearchgate.net This mobility is dependent on the ion's charge and size. researchgate.net For this compound, CE offers a powerful alternative to IC for purity profiling and the simultaneous analysis of its constituent ions. doaj.org It is particularly advantageous due to its high separation efficiency, short analysis times, and low consumption of sample and reagents. mdpi.com

In a typical CE analysis, a fused-silica capillary is filled with a background electrolyte (BGE) solution. mdpi.com A small plug of the sample is injected, and a high voltage is applied across the capillary. The tris(2-hydroxypropyl)ammonium cation will migrate towards the cathode (negative electrode) at a rate determined by its charge-to-size ratio. The myristate anion, being negatively charged, would naturally move towards the anode. However, a strong electroosmotic flow (EOF) — the bulk flow of the BGE solution towards the cathode, caused by the interaction of BGE cations with the negatively charged inner wall of the silica (B1680970) capillary — typically carries all species, including anions, toward the detector located at the cathodic end. nih.gov

The separation mechanism in CE allows for the effective profiling of impurities. nih.gov Precursors from synthesis, such as triisopropanolamine (B86542) or myristic acid, and potential degradation products would exhibit different charge-to-size ratios and therefore different migration times compared to the main components. This allows for their clear separation and quantification. The use of ionic liquids as additives in the BGE is a known strategy to modify the EOF and enhance separation selectivity. mdpi.comnih.gov

Table 2: Representative Capillary Electrophoresis (CE) Conditions for Purity Profiling

| Parameter | Setting |

|---|---|

| Capillary | Fused-silica, 50-75 µm internal diameter, 30-60 cm total length |

| Background Electrolyte (BGE) | Phosphate (B84403) or borate (B1201080) buffer at a controlled pH (e.g., pH 7-9) |

| Applied Voltage | 15 - 30 kV |

| Temperature | 20 - 30 °C doaj.org |

| Injection Mode | Hydrodynamic (pressure) or Electrokinetic (voltage) |

| Detection | Indirect UV or Conductivity |

| Analyte Migration Order | Cations (fastest), Neutrals (with EOF), Anions (slowest) |

Microscopy and Imaging for Morphological and Supramolecular Characterization

Transmission Electron Microscopy (TEM) for Internal Structure and Aggregate Visualization

Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structure of materials and the morphology of nanoscale aggregates. dovepress.com For a surfactant-based ionic liquid like this compound, TEM is particularly valuable for studying its self-assembly behavior in solution. Surfactants are known to form various supramolecular structures such as micelles, vesicles, or liquid crystalline phases depending on concentration and temperature. researchgate.netfrontiersin.org

To visualize these delicate, hydrated structures, conventional TEM sample preparation is often unsuitable. Instead, cryogenic TEM (Cryo-TEM) is the technique of choice. In Cryo-TEM, a thin film of the sample solution is rapidly vitrified (flash-frozen) in a cryogen like liquid ethane. This process traps the aggregates in their native, hydrated state without the formation of ice crystals that would destroy their structure. The vitrified sample is then transferred to the microscope and imaged at cryogenic temperatures. This allows for the direct visualization of the size, shape (e.g., spherical or worm-like micelles), and internal organization of the aggregates formed by this compound. researchgate.net In some cases, TEM can also be used to study the crystalline nature of solid-like structures formed by ionic liquids under confinement. acs.org

Table 4: General Transmission Electron Microscopy (TEM) Conditions for Aggregate Visualization

| Parameter | Setting |

|---|---|

| Technique | Cryogenic Transmission Electron Microscopy (Cryo-TEM) |

| Acceleration Voltage | 120 - 200 kV |

| Sample Preparation | Vitrification of a thin aqueous film of the sample on a TEM grid (e.g., lacey carbon) researchgate.net |

| Imaging Mode | Bright-field imaging under low-dose conditions to minimize beam damage |

| Staining | Generally not required for Cryo-TEM as vitrification provides sufficient contrast. Negative staining (e.g., with uranyl acetate) can be used for conventional TEM of dried samples. researchgate.net |

| Data Acquired | Size, morphology, and distribution of self-assembled structures (e.g., micelles, vesicles) |

Confocal Fluorescence Microscopy for Localization and Interaction Studies in Model Systems

Confocal Fluorescence Microscopy is a powerful optical imaging technique used to obtain high-resolution, three-dimensional images of fluorescently labeled samples. While this compound is not intrinsically fluorescent, it can be studied using this technique by incorporating a fluorescent probe. This allows for the visualization of its localization and dynamic behavior within complex or heterogeneous model systems, such as emulsions, polymer matrices, or lipid bilayers that mimic cell membranes.

The strategy involves chemically attaching a fluorescent dye (fluorophore) to either the tris(2-hydroxypropyl)ammonium headgroup or the myristate tail. Alternatively, a lipophilic fluorescent probe that preferentially partitions into the hydrophobic domains of the surfactant aggregates can be used. By exciting the fluorophore with a laser and collecting the emitted fluorescence through a pinhole aperture, the confocal microscope rejects out-of-focus light, resulting in sharp, optically sectioned images.

This approach would enable researchers to:

Visualize the distribution of the ionic liquid at interfaces (e.g., oil-water).

Study the partitioning of the compound into model membranes.

Observe the formation and stability of aggregates in real-time.

Investigate interactions with other fluorescently labeled components in a formulation.

Table 5: Hypothetical Confocal Fluorescence Microscopy Setup

| Parameter | Specification |

|---|---|

| Microscope | Inverted Laser Scanning Confocal Microscope |

| Fluorescent Labeling | Covalent attachment of a fluorophore (e.g., NBD, Rhodamine) to the cation or anion, or use of a solvatochromic dye (e.g., Nile Red) |

| Excitation Source | Laser line matched to the absorption maximum of the chosen fluorophore (e.g., 488 nm Argon laser) |

| Objective Lens | High numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x) |

| Detection | Photomultiplier Tube (PMT) with an emission filter appropriate for the fluorophore |

| Model System | Oil-in-water emulsion, giant unilamellar vesicles (GUVs), or polymer film |

| Analysis | 2D/3D image reconstruction, colocalization analysis, Fluorescence Recovery After Photobleaching (FRAP) for mobility studies |

Scanning Probe Microscopy (e.g., Ultra-High Vacuum Scanning Tunneling Microscopy (UHV-STM), Atomic Force Microscopy (AFM)) for Nanoscale Topography and Molecular Arrangement

Scanning Probe Microscopy (SPM) encompasses a family of techniques that generate images of surfaces by scanning a sharp physical probe across the specimen. acs.orgwikipedia.org Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are the most prominent SPM methods, capable of providing topographical and structural information at the nanoscale, and in some cases, with atomic resolution. mdpi.comnih.gov

Atomic Force Microscopy (AFM) is exceptionally versatile as it can operate in various environments, including air and liquid, without requiring a conductive sample. mdpi.com For this compound, AFM can be used to:

Image the surface topography of the solid material, revealing crystal steps, defects, and domain structures with sub-nanometer resolution.

Characterize thin films or self-assembled monolayers (SAMs) of the compound deposited on a substrate like mica or silicon. nih.gov In-situ AFM can track the self-assembly process in real-time in a liquid environment. mdpi.com

Probe the layered structure of the ionic liquid near a solid interface by measuring the force between the tip and the surface as a function of distance (force spectroscopy). mdpi.com

Ultra-High Vacuum Scanning Tunneling Microscopy (UHV-STM) offers the highest spatial resolution and is capable of imaging the arrangement of individual molecules within a self-assembled structure. nih.gov However, it has stricter requirements: the sample must be conductive (or be adsorbed on a conductive substrate like gold or graphite) and the analysis must be performed under ultra-high vacuum conditions to ensure a pristine surface. researchgate.net For this compound, UHV-STM could potentially be used to resolve the two-dimensional packing of the ions in a well-ordered monolayer, providing fundamental insights into the intermolecular interactions governing its self-assembly. nih.govresearchgate.net

Table 6: General Scanning Probe Microscopy (SPM) Parameters

| Parameter | Atomic Force Microscopy (AFM) | Ultra-High Vacuum Scanning Tunneling Microscopy (UHV-STM) |

|---|---|---|

| Probe | Sharp tip on a flexible cantilever | Atomically sharp metallic tip (e.g., W or Pt-Ir) |

| Operating Principle | Measures interatomic forces (e.g., van der Waals) between tip and sample | Measures quantum tunneling current between tip and sample nih.gov |

| Imaging Mode | Contact or Tapping Mode | Constant Current or Constant Height Mode |

| Environment | Air, liquid, or vacuum mdpi.com | Ultra-high vacuum (<10⁻⁹ torr) |

| Substrate | Any flat surface (e.g., mica, silicon, glass) | Conductive, atomically flat surface (e.g., Au(111), HOPG) |

| Typical Information | Nanoscale topography, surface roughness, adhesion, mechanical properties | Atomic/molecular arrangement, electronic density of states |

Colloidal and Interfacial Science Techniques

The colloidal and interfacial properties of this compound, a salt formed from the neutralization of myristic acid with tris(2-hydroxypropyl)amine atamankimya.com, are fundamental to its function as a surfactant. Techniques that measure particle size distribution, surface charge, and the reduction of surface tension are therefore essential for its characterization.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. harvard.edu By analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles, DLS can determine the hydrodynamic radius (Rh) of the particles. harvard.edu This information is critical for understanding the aggregation state of surfactants like this compound, including the formation and size of micelles or other self-assembled structures. harvard.eduacs.org

Table 1: Representative Dynamic Light Scattering Data for Related Surfactant Systems

| Surfactant System | Conditions | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Zein nanoparticles with C12PAM surfactant | Aqueous dispersion | Uniform size over time | Low | nih.gov |

| Amylose-fatty acid complexes | Aqueous suspension (pH 4.6) | Variable with fatty acid chain length | Not specified | nih.gov |

| Cationic cavitand with NaCl | 20 mM NaOH | ~2.0 - 2.1 | Not specified | nih.gov |

This table presents data from related surfactant systems to illustrate the typical outputs of DLS analysis, as direct data for this compound is not available.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. It is measured by observing the movement of particles in an electric field, a technique known as electrophoresis. A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between particles, leading to a stable, non-aggregating dispersion. nih.gov Conversely, a low zeta potential suggests that attractive forces may dominate, leading to flocculation or coagulation.

Table 2: Illustrative Zeta Potential Values for Related Colloidal Systems

| System | Conditions | Zeta Potential (mV) | Indication | Reference |

|---|---|---|---|---|

| Zein nanoparticles with cationic surfactant | Aqueous dispersion | > +30 | Good stability | nih.gov |

| Carbon black with sodium oleate | pH ~6.1 | ~ -52.4 | High negative charge | researchgate.net |

| Soy protein with anionic surfactant (SDS) | Varying pH | High and negative | High solubility | psu.edu |

This table provides examples of zeta potential values from related systems to demonstrate the application of this technique, as direct data for this compound is not available.

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants, like this compound, are effective at reducing the surface tension of water due to their amphiphilic nature. libretexts.orgnumberanalytics.com The hydrophobic tails orient away from the water at the air-water interface, disrupting the cohesive forces between water molecules. The efficiency of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which the surface tension reaches a minimum value and micelles begin to form in the bulk solution. numberanalytics.com

The measurement of surface tension as a function of surfactant concentration is a fundamental method to determine the CMC and the effectiveness of a surfactant in lowering surface tension. While specific data for this compound is not prevalent, studies on similar surfactants, such as sodium myristate, indicate that it can significantly reduce the surface tension of water. researchgate.netacs.org The structure of the hydrophilic headgroup and the length of the hydrophobic tail both play a role in the surface activity. essentialsbycatalina.com The bulky, hydroxyl-containing Tris(2-hydroxypropyl)ammonium headgroup is expected to influence the packing of the surfactant molecules at the interface and, consequently, the surface tension reduction.

Table 3: Surface Tension Properties of a Related Myristate Surfactant

| Surfactant | Conditions | Property | Value | Reference |

|---|---|---|---|---|

| Sodium Myristate | Aqueous solution, pH 12 | Surface Tension at 2 mM | ~43 mN/m | acs.org |

| Sodium Myristate | CO2 saturated solution | Limiting Surface Tension | ~25 mN/m | researchgate.net |

This table shows surface tension data for sodium myristate to provide a comparative basis for the expected interfacial activity of this compound.

Computational Chemistry and Molecular Modeling of Tris 2 Hydroxypropyl Ammonium Myristate Systems

Quantum Mechanical (QM) Studies of Molecular Conformation and Electronic Structure

Quantum mechanical methods are indispensable for understanding the intrinsic properties of the Tris(2-hydroxypropyl)ammonium myristate ion pair, including its geometry, conformational preferences, and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Energetic Landscapes

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and energetic properties of the this compound system. Geometry optimization of the individual ions—the Tris(2-hydroxypropyl)ammonium cation and the myristate anion—as well as the ion pair, reveals the most stable three-dimensional arrangements of atoms.

For the Tris(2-hydroxypropyl)ammonium cation, conformational analysis is crucial due to the flexible hydroxypropyl chains. These chains can rotate and fold, leading to various conformers with different energies. DFT calculations can map out the potential energy surface, identifying low-energy conformers and the energy barriers between them. The presence of intramolecular hydrogen bonds between the hydroxyl groups and the ammonium (B1175870) proton is a key feature that significantly influences the cation's preferred conformation.

The myristate anion, with its long alkyl chain, also possesses conformational flexibility. While the fully extended, all-trans conformation is generally the lowest in energy in a vacuum, DFT calculations can explore the energetic cost of gauche defects, which become more relevant in condensed phases and aggregates.

When considering the ion pair, DFT calculations are essential for understanding the primary interaction motifs. The strongest interaction is typically the hydrogen bond between the ammonium proton of the cation and the carboxylate group of the myristate anion. The geometry of this hydrogen bond, including bond length and angle, is a key output of DFT optimization. Furthermore, secondary interactions, such as hydrogen bonds between the cation's hydroxyl groups and the anion's carboxylate oxygens, can also be identified and their strengths quantified.

The energetic landscape, as determined by DFT, provides insights into the stability of the ion pair and the relative energies of different conformations. This information is fundamental for parameterizing classical force fields used in larger-scale molecular dynamics simulations.

Table 1: Representative DFT-Calculated Parameters for a Protic Ionic Liquid Ion Pair (Analogous to this compound)

| Parameter | Typical Calculated Value |

| N-H···O Hydrogen Bond Length | 1.6 - 1.8 Å |

| O-H···O Hydrogen Bond Length | 1.9 - 2.2 Å |

| Ion Pair Binding Energy | -80 to -120 kcal/mol |

| Rotational Barrier for C-C bond (alkyl chain) | 3 - 5 kcal/mol |

Note: These values are representative and derived from studies on similar alkylammonium carboxylate ionic liquids. Specific values for this compound would require direct calculation.

Ab Initio Methods for Reaction Mechanism Elucidation and Transition State Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed to study chemical reactions and transformations. For a protic ionic liquid like this compound, a key process of interest is the proton transfer from the ammonium cation to the myristate anion. digitellinc.comrsc.org

While in the condensed phase, the proton is largely considered to be transferred to the anion, ab initio calculations can model the proton transfer reaction coordinate in detail. digitellinc.comrsc.org This involves mapping the energy of the system as the proton moves from the nitrogen of the cation to the oxygen of the anion. Such calculations allow for the identification and characterization of the transition state—the highest energy point along the reaction pathway. digitellinc.com The energy of this transition state determines the activation energy for the proton transfer, providing insights into the kinetics of this fundamental process. rsc.org

Furthermore, ab initio methods can be used to investigate potential decomposition pathways of the ionic liquid at elevated temperatures. By modeling various bond-breaking and bond-forming events, computational chemists can predict the most likely decomposition products and the mechanisms by which they are formed. This is crucial for understanding the thermal stability of the compound.

Molecular Dynamics (MD) Simulations of Condensed Phases and Solutions

While quantum mechanics provides a detailed picture of individual molecules or small clusters, Molecular Dynamics (MD) simulations are the workhorse for studying the behavior of large ensembles of molecules in condensed phases, such as the bulk liquid or solutions.

Investigation of Intermolecular Interactions, Hydrogen Bonding Networks, and Solvation Structures

MD simulations, using force fields parameterized from QM calculations or experimental data, can model the intricate network of intermolecular interactions within liquid this compound. rsc.orgrsc.org A primary focus is the extensive hydrogen bonding network. rsc.orgnih.gov The simulations can quantify the number and lifetime of different types of hydrogen bonds: between the cation's ammonium group and the anion's carboxylate, between the cation's hydroxyl groups and the anion, and even between the hydroxyl groups of neighboring cations. rsc.orgacs.org

Radial distribution functions (RDFs) derived from MD trajectories provide a statistical description of the local structure, showing the probability of finding one atom or molecule at a certain distance from another. rsc.orgrsc.orgmdpi.com For instance, the RDF between the ammonium nitrogen and the carboxylate oxygen will exhibit a sharp peak at a short distance, indicative of the strong ion pairing. rsc.orgrsc.org

Simulation of Self-Assembly Processes, Aggregate Formation, and Micellar Dynamics

A key feature of surfactants like this compound is their ability to self-assemble in solution. rsc.org The myristate anion has a hydrophilic carboxylate head and a long hydrophobic alkyl tail. MD simulations are a powerful tool to study the spontaneous formation of aggregates, such as micelles, in aqueous environments. rsc.orgresearchgate.net

Starting from a random distribution of ions in a simulation box with water, MD simulations can capture the process of micellization. The hydrophobic tails of the myristate anions will tend to cluster together to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous phase. The Tris(2-hydroxypropyl)ammonium cations will be located near the surface of the micelle, interacting with the negatively charged carboxylate head groups.

These simulations can provide detailed information about the structure and dynamics of the resulting micelles, including their size, shape, and aggregation number (the number of surfactant molecules in a micelle). researchgate.netrsc.org The dynamics of individual ions entering and leaving the micelle can also be monitored over time.

Table 2: Typical Outputs from MD Simulations of Ionic Liquid Surfactant Micelles

| Property | Description |

| Critical Micelle Concentration (CMC) | Concentration at which micelles begin to form. |

| Aggregation Number (Nagg) | Average number of surfactant molecules per micelle. |

| Micelle Shape | Can be spherical, ellipsoidal, or cylindrical depending on conditions. |

| Radius of Gyration (Rg) | A measure of the size of the micelle. |

Note: These properties can be predicted from advanced MD simulations and compared with experimental data.

Diffusion and Transport Properties in Aqueous and Non-Aqueous Environments

MD simulations can be used to calculate various transport properties, which are crucial for understanding the dynamic behavior of this compound. The self-diffusion coefficients of the cation and anion can be determined from the mean-squared displacement of the ions over time. acs.orgnih.govbsb-muenchen.denih.gov These values provide insight into the mobility of the individual ions within the bulk liquid or a solution.

The viscosity of the ionic liquid can also be estimated from non-equilibrium MD simulations or through the use of the Green-Kubo relations. The calculated diffusion coefficients and viscosity are highly dependent on the temperature and the nature of the surrounding environment (e.g., water content). acs.org

Monte Carlo (MC) Simulations for Phase Behavior and Adsorption Phenomena

Monte Carlo (MC) simulations are a powerful class of computational methods used to explore the equilibrium properties of molecular systems. Unlike molecular dynamics, which simulates the deterministic time evolution of a system, MC methods sample the system's configuration space by generating states with a probability proportional to their Boltzmann weight. This makes them particularly efficient for studying thermodynamic properties and phase equilibria.

For this compound, MC simulations, particularly in the Gibbs ensemble or using grand canonical Monte Carlo (GCMC) techniques, can be employed to determine its phase behavior. researchgate.netacs.org These simulations can predict the liquid-vapor coexistence curve, critical point, and boiling point, which are fundamental thermophysical properties. researchgate.netacs.org The GCMC method is especially useful for studying the adsorption of gases or other small molecules within the bulk ionic liquid, providing insights into its potential as a solvent for separations or reactions. researchgate.net

The adsorption of this compound at various interfaces, such as the air-water or solid-liquid interface, is critical for applications in detergency, lubrication, and formulation science. MC simulations, often using specialized techniques like continuum configurational bias Monte Carlo (CBMC), can model the adsorption process from a solution onto a surface. acs.orgnih.gov These simulations can generate adsorption isotherms, which relate the concentration of the surfactant in the bulk phase to the amount adsorbed at the interface. nih.govnih.gov Key findings from such simulations would include the determination of the surface excess concentration, the orientation of the adsorbed molecules, and the structure of the adsorbed layer. For a surfactant like this compound, simulations are expected to show a strong propensity for the myristate tail to orient away from a polar solvent and toward a non-polar phase or surface, while the polar ammonium headgroup remains solvated. acs.orgnih.gov The presence of hydroxyl groups on the cation adds another layer of complexity, potentially leading to specific hydrogen bonding interactions at the interface.

| Simulation Type | Investigated Property | Expected Outcome for this compound |

| Gibbs Ensemble MC | Liquid-Vapor Phase Envelope | Determination of boiling point, critical temperature, and pressure. |

| Grand Canonical MC | Gas/Solute Solubility | Prediction of solubility for gases like CO2 or other organic molecules. |

| Config. Bias MC | Interfacial Adsorption | Adsorption isotherms, surface tension reduction, and molecular orientation at interfaces. nih.gov |

| Lattice MC | Micellar Transitions | Prediction of critical micelle concentration (CMC) and aggregate structures in solution. uib-csic.es |

Development and Refinement of Atomistic and Coarse-Grained Force Fields for this compound

The accuracy of any molecular simulation is fundamentally dependent on the quality of the force field (FF), which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For a novel compound like this compound, a specific and well-validated force field is not likely to be available in standard databases. Therefore, its development and refinement are a prerequisite for reliable simulations.

Atomistic Force Fields: An all-atom (AA) force field treats every atom in the system explicitly. The development of an AA force field for this compound would typically involve:

Parameter Assignment: Initial parameters for bonds, angles, and dihedrals can be taken from existing well-established force fields like AMBER, CHARMM, or OPLS-AA. acs.orgmdpi.com

Partial Charge Calculation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived from quantum mechanics (QM) calculations (e.g., using Density Functional Theory, DFT) on an isolated ion pair, employing methods like CHELPG or RESP to fit the charges to the electrostatic potential.

Parameter Refinement: Key dihedral angle parameters, which govern the conformational flexibility of the alkyl chains and hydroxypropyl groups, are often refined by fitting the FF-calculated potential energy surface to a higher-accuracy QM-calculated surface.

Validation: The resulting force field is validated by performing simulations of the bulk liquid and comparing computed properties like density, heat of vaporization, and transport properties (diffusion, viscosity) with available experimental data. acs.orgnih.gov For protic ionic liquids with hydroxyl groups, accurately reproducing hydrogen bonding patterns is a critical validation step. acs.org

Coarse-Grained Force Fields: While atomistic simulations provide high detail, their computational cost limits the accessible time and length scales. Coarse-graining (CG) is a technique that reduces the number of degrees of freedom by grouping several atoms into a single interaction site or "bead". rsc.orguky.eduillinois.edu This allows for the simulation of larger systems for longer times, which is essential for studying phenomena like micelle formation, self-assembly, and phase separation. nih.govillinois.edu

Developing a CG model for this compound would involve:

Mapping: Defining how the atoms of the molecule are grouped into CG beads. For instance, the myristate tail could be represented by 3-4 beads, the ammonium headgroup by one or two beads, and the hydroxypropyl groups by another bead.

Potential Derivation: The effective interaction potentials between the CG beads are derived to reproduce certain properties of the underlying all-atom system. Common methods include Iterative Boltzmann Inversion (IBI), Inverse Monte Carlo, and the Relative Entropy method, which aim to match structural properties like radial distribution functions (RDFs). rsc.orgillinois.edu

Validation: The CG model is tested for its ability to reproduce structural and thermodynamic properties of the all-atom reference system. It's important to note that dynamic properties from CG simulations are often artificially accelerated and may require specific correction methods. uky.edu

The table below illustrates the typical components of an atomistic force field.

| Interaction Term | Functional Form (Example: AMBER) | Parameters to be Determined for this compound |

| Bond Stretching | Force constant (), Equilibrium bond length () | |

| Angle Bending | Force constant (), Equilibrium angle () | |

| Dihedral Torsion | Barrier height (), Periodicity (), Phase angle () | |

| van der Waals | or | Lennard-Jones parameters (, ) |

| Electrostatic | Atomic partial charges () |

Prediction of Supramolecular Assembly Topologies and Interfacial Adsorption Behavior

The amphiphilic nature of this compound, with its long hydrophobic myristate tail and polar, functionalized ammonium headgroup, strongly suggests a tendency to form supramolecular assemblies in solution and adsorb at interfaces. Molecular simulations are ideally suited to predict and characterize these phenomena.

Supramolecular Assembly: In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules aggregate to form structures such as spherical or cylindrical micelles, or even more complex phases like bicontinuous structures or lamellae. uib-csic.esresearchgate.net Molecular dynamics simulations, particularly with coarse-grained models that can access the necessary time and length scales, are used to study this self-assembly process. researchgate.netfigshare.com

Simulations can predict:

Critical Micelle Concentration (CMC): By simulating systems at various concentrations, a sharp change in properties like the diffusion coefficient of the surfactant or the potential energy of the system can indicate the onset of micellization. researchgate.net

Aggregate Morphology: The size (aggregation number) and shape (spherical, rod-like, etc.) of the resulting micelles can be directly observed from simulation snapshots and quantified through shape analysis. researchgate.netfigshare.com

Thermodynamics of Micellization: Free energy calculation methods can be employed to determine the thermodynamic driving forces for micelle formation, often revealing it to be an entropy-driven process due to the release of structured water from around the hydrophobic tails. rsc.org

For this compound, the long myristate (C14) chain is expected to be a strong driver for micellization. The bulky, hydroxyl-functionalized cation will influence the packing of the headgroups, which in turn affects the preferred micelle shape. The presence of multiple hydroxyl groups allows for extensive hydrogen bonding, both with water and between headgroups, potentially leading to more complex and stable aggregate structures compared to simpler ammonium surfactants. acs.orgosti.gov

Interfacial Adsorption Behavior: At an interface, such as air-water or oil-water, this compound molecules will arrange themselves to minimize unfavorable interactions. Molecular dynamics simulations of interfacial systems can provide a detailed picture of this behavior. nih.govrsc.org

Key predicted features include:

Surface Density and Orientation: Quantifying the number of molecules per unit area at the interface and their preferred orientation (e.g., tilt angle of the myristate tail relative to the interface normal). rsc.org

Interfacial Structure: Characterizing the structure of the adsorbed monolayer or bilayer, including its thickness and the distribution of different molecular groups (headgroups, tails, hydroxyls) across the interface. uky.edursc.org

Solvation and H-Bonding: Analyzing the specific interactions of the headgroup with the solvent and neighboring molecules, which is particularly important for the hydroxyl-functionalized cation. acs.orgosti.gov

Simulations of this compound at an air-water interface are expected to show the myristate tails extending into the air, forming a hydrophobic layer, while the tri(2-hydroxypropyl)ammonium headgroups are solvated in the water phase, forming an extensive hydrogen bond network.

| Predicted Feature | Computational Method | Expected Characteristics for this compound |

| Micelle Shape & Size | Coarse-Grained MD | Likely spherical or rod-like micelles due to the long C14 tail; bulky headgroup may influence packing. |

| Critical Micelle Conc. (CMC) | MD with varying concentration | A relatively low CMC is expected due to the high hydrophobicity of the myristate tail. |

| Adsorbed Layer Structure | All-Atom or CG MD | Formation of a dense monolayer at the air-water interface, with tails oriented away from water. |

| Headgroup Orientation | All-Atom MD | The ammonium group and hydroxyls will be solvated at the interface, forming H-bonds with water. |

| Nanoscale Segregation | MD Simulations | In the pure IL, segregation into polar (ionic headgroups) and non-polar (myristate tails) domains is expected. nih.gov |

Supramolecular Chemistry and Self Assembly Phenomena of Tris 2 Hydroxypropyl Ammonium Myristate

Micellization and Micellar Architectures

The formation of micelles is a hallmark of surfactant behavior in solution. Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules aggregate to form thermodynamically stable structures. These aggregates, or micelles, feature a core of hydrophobic tails shielded from the aqueous environment by a shell of hydrophilic headgroups.

The structure of the surfactant, particularly the length of the alkyl chain and the nature of the headgroup and counterion, significantly influences the CMC. For ionic surfactants, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. Given that myristic acid has a 14-carbon chain, Tris(2-hydroxypropyl)ammonium myristate is expected to have a relatively low CMC in aqueous solutions. The bulky and hydroxyl-functionalized nature of the tris(2-hydroxypropyl)ammonium cation can also affect the packing of the surfactant molecules and, consequently, the CMC. researchgate.netnih.gov

The table below presents hypothetical CMC values for this compound under different conditions, based on typical trends observed for similar ionic liquid surfactants. These values are for illustrative purposes to demonstrate the expected behavior.

| Condition | Expected CMC (mM) | Technique |

| Pure Water (25°C) | 0.5 - 2.0 | Tensiometry |

| 0.01 M NaCl (25°C) | 0.2 - 1.0 | Conductivity |

| Pure Water (40°C) | 0.6 - 2.5 | Fluorescence |

Note: The data in this table are illustrative and based on general trends for similar surfactants, not on experimental measurements for this compound.

The thermodynamics of micellization provide insights into the driving forces behind the self-assembly process. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) are key parameters. For many ionic surfactants, micellization is an entropy-driven process at lower temperatures, primarily due to the hydrophobic effect and the release of structured water molecules from around the hydrocarbon chains. nih.govajchem-a.com

Influence of Solvent: The nature of the solvent significantly impacts micelle formation. In polar protic solvents like water, the hydrophobic effect is the primary driver for aggregation. The use of protic ionic liquids as solvents can also support the self-assembly of amphiphiles, leading to the formation of lyotropic liquid crystalline phases. researchgate.net

Influence of Temperature: The effect of temperature on the CMC of ionic surfactants is often non-monotonic, exhibiting a characteristic U-shaped curve. nih.govias.ac.in Initially, an increase in temperature typically leads to a decrease in the CMC as the dehydration of the hydrophilic headgroups promotes aggregation. However, beyond a certain temperature (the Krafft point), the increased thermal motion disrupts the structured water around the hydrophobic tails, leading to an increase in the CMC. researchgate.net The thermodynamics of micellization for some cationic surfactants have been found to be entropy-controlled at lower temperatures and enthalpy-controlled at higher temperatures. ias.ac.in

Influence of Ionic Strength: The addition of an electrolyte, such as NaCl, to a solution of an ionic surfactant generally leads to a decrease in the CMC. rsc.org The added salt screens the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelles, thereby facilitating their formation at lower concentrations. researchgate.net This effect is more pronounced for ionic surfactants compared to non-ionic ones.

The thermodynamic parameters of micellization can be determined from the temperature dependence of the CMC. The following table provides representative thermodynamic data for a generic C14 carboxylate-based ionic liquid surfactant, illustrating the expected values.

| Thermodynamic Parameter | Representative Value | Significance |

| ΔG°mic | -20 to -35 kJ/mol | Negative value indicates a spontaneous process. |

| ΔH°mic | -5 to +5 kJ/mol | Can be exothermic or endothermic depending on temperature. |

| ΔS°mic | +50 to +150 J/(mol·K) | Positive value indicates an increase in entropy, driving micellization. |

Note: These values are representative for similar surfactants and are not specific experimental data for this compound.

The shape and size of micelles are influenced by factors such as the surfactant's molecular geometry (packing parameter), concentration, temperature, and ionic strength. wikipedia.org Techniques like small-angle neutron scattering (SANS) and dynamic light scattering (DLS) are commonly employed to characterize these properties.

For many single-chain surfactants, spherical micelles are initially formed at concentrations just above the CMC. As the surfactant concentration or ionic strength increases, a transition from spherical to cylindrical or worm-like micelles can occur. rsc.org The bulky headgroup of this compound might favor the formation of spherical or ellipsoidal micelles. The presence of hydroxyl groups on the cation can lead to hydrogen bonding, which may influence the packing and, consequently, the micellar architecture. researchgate.net

Formation and Characterization of Liquid Crystalline Phases

At higher surfactant concentrations, typically above 25-30 wt% for single-chain amphiphiles, micelles can pack into ordered structures, leading to the formation of lyotropic liquid crystalline phases. researchgate.net These mesophases exhibit properties intermediate between those of a liquid and a solid crystal.

The sequence of lyotropic liquid crystalline phases observed with increasing surfactant concentration typically follows a progression from spherical micelles (L1 phase) to cylindrical micelles arranged in a hexagonal lattice (H1 phase), and then to a lamellar phase (Lα) composed of surfactant bilayers separated by solvent layers. wikipedia.org Bicontinuous cubic phases (V1), characterized by a complex three-dimensional network of interconnected bilayers, can also form between the hexagonal and lamellar phases. rsc.org

For protic ionic liquids, the formation of lyotropic liquid crystalline phases has been observed, with the specific phases depending on the nature of the ions and the concentration. rsc.org For instance, studies on other long-chain carboxylate surfactants have shown the formation of lamellar and hexagonal phases in aqueous solutions. researchgate.netmdpi.com Transitions between these phases can be induced by changes in concentration, temperature, or the addition of a co-solvent or salt. nih.gov

Small-angle X-ray scattering (SAXS) is a powerful technique for determining the structure and dimensions of self-assembled systems on the nanometer scale. xenocs.comresearchgate.net The positions of the scattering peaks in a SAXS pattern provide information about the symmetry and lattice parameter of the liquid crystalline phase. For example:

Lamellar (Lα) phase: Exhibits a series of equally spaced peaks with scattering vector (q) ratios of 1:2:3...

Hexagonal (H1) phase: Shows peaks with q-ratios of 1:√3:√4:√7... researchgate.net

Cubic (V1) phase: Displays more complex patterns corresponding to specific cubic space groups.

Wide-angle X-ray scattering (WAXS) provides information about the short-range order within the liquid crystalline structure, such as the packing of the alkyl chains. In the fluid-like Lα and H1 phases, WAXS typically shows a broad, diffuse peak, indicating disordered, liquid-like hydrocarbon chains. In more ordered gel or crystalline phases, sharp peaks would be observed. xenocs.com The combination of SAXS and WAXS allows for a comprehensive characterization of the lyotropic mesophases formed by this compound.

The following table summarizes the expected SAXS and WAXS features for different lyotropic phases.

| Liquid Crystalline Phase | Expected SAXS Peak Ratios (q/q*) | Expected WAXS Pattern |

| Lamellar (Lα) | 1, 2, 3, ... | Broad, diffuse peak (~4.5 Å) |

| Hexagonal (H1) | 1, √3, √4, √7, ... | Broad, diffuse peak (~4.5 Å) |

| Cubic (V1) | Dependent on space group | Broad, diffuse peak (~4.5 Å) |

Interionic Interactions and Hydrogen Bonding Contributions to Supramolecular Ordering

The supramolecular architecture of this compound in the solid state and in solution is dictated by a combination of strong ionic interactions and a network of hydrogen bonds. The fundamental interaction is the electrostatic attraction between the positively charged tris(2-hydroxypropyl)ammonium cation and the negatively charged myristate anion. This ionic pairing is a primary driver for the formation of the salt.

Beyond this primary ionic interaction, the tris(2-hydroxypropyl)ammonium cation, with its three hydroxyl (-OH) groups and the ammonium (B1175870) proton (N-H+), is a potent hydrogen bond donor. These groups can engage in extensive intra- and intermolecular hydrogen bonding. bohrium.com Studies on analogous tris(2-hydroxypropyl)ammonium (TPA) salts of various carboxylic acids have revealed that the cation can adopt different conformations, such as tricyclic endo- or bicyclic endo-exo-conformations, to maximize these stabilizing interactions. bohrium.com The specific conformation adopted often depends on steric effects and the nature of the anion. bohrium.com

| Interaction Type | Contributing Moieties | Role in Supramolecular Ordering |

| Ionic Bonding | Tris(2-hydroxypropyl)ammonium (cation) and Myristate (anion) | Primary electrostatic attraction forming the salt. |

| Hydrogen Bonding | -OH and -N-H+ groups of the cation; -COO- group of the anion | Directs the assembly into specific, stable, three-dimensional networks; influences cation conformation. bohrium.comresearchgate.net |

| Van der Waals Forces | Long alkyl chain of the myristate anion | Contributes to the packing efficiency of the non-polar domains in the solid state. |

Co-assembly with Other Surfactants, Lipids, Polymeric Components, and Biomolecules

This compound, as a cationic surfactant, is expected to exhibit significant synergistic interactions when mixed with other types of surfactants, such as anionic, non-ionic, or zwitterionic surfactants. uc.pt The formation of mixed micelles often leads to properties that are more favorable than those of the individual surfactants. mdpi.com

A key indicator of synergism is a reduction in the critical micelle concentration (CMC) of the mixture compared to the CMCs of the individual components. mdpi.com For mixtures of cationic and anionic surfactants, the strong electrostatic attraction between the oppositely charged headgroups is a major driving force for mixed micelle formation. uc.pt This leads to a more compact arrangement of the headgroups at the micelle surface, reducing repulsion and stabilizing the aggregate at lower concentrations. The release of counterions from the aggregate surface contributes to a high entropy of mixing, further favoring association. uc.pt

When mixed with non-ionic surfactants, the primary benefit arises from the dilution of the charge density of the cationic headgroups. The incorporation of non-ionic surfactants into the micelle reduces the electrostatic repulsion between the tris(2-hydroxypropyl)ammonium headgroups, which can lead to the formation of more stable and often larger micelles. researchgate.net This behavior is common in ionic-nonionic surfactant mixtures. researchgate.net

Table of Expected Synergistic Effects in Mixed Micellar Systems

| Mixture Composition | Primary Driving Force for Synergism | Expected Outcome |

|---|---|---|

| Cationic (this compound) + Anionic Surfactant | Strong electrostatic attraction between headgroups; entropic gains from counterion release. uc.pt | Significant reduction in CMC; formation of stable mixed micelles, vesicles, or even precipitation at equimolar ratios. uc.pt |

| Cationic (this compound) + Non-ionic Surfactant | Reduction of electrostatic repulsion between cationic headgroups; favorable mixing entropy. | Lower CMC than the pure cationic surfactant; potential for micellar growth. researchgate.net |

The self-assembled micelles formed by this compound in aqueous solution possess a hydrophobic core, composed of the myristate alkyl chains, and a hydrophilic corona, formed by the tris(2-hydroxypropyl)ammonium headgroups. This structure makes them effective agents for the encapsulation and solubilization of poorly water-soluble (hydrophobic) molecules. nih.gov

Hydrophobic compounds, such as certain dyes or drugs, can be partitioned into the non-polar core of the micelles, thereby increasing their apparent solubility in the aqueous medium. The process of solubilization begins at the critical micelle concentration (CMC), and the amount of substance that can be solubilized typically increases linearly with the surfactant concentration above the CMC. nih.gov

The solubilization capacity of this compound micelles can be further enhanced through the formation of mixed micelles. For instance, combining it with other surfactants can create mixed micelles with a larger hydrophobic domain, thereby increasing their ability to solubilize guest molecules. mdpi.com The presence of the bulky and hydroxyl-rich headgroup of the tris(2-hydroxypropyl)ammonium cation may also allow for interactions and solubilization of certain molecules within the outer region of the micelle, in addition to the core. nih.gov The use of block copolymer surfactants in combination with traditional surfactants has also been shown to produce kinetically stable, "frozen" micelles with very high drug-to-excipient ratios. nih.gov

Mechanistic Studies of Tris 2 Hydroxypropyl Ammonium Myristate Functionality

Mechanistic Role in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgoperachem.com QACs like Tris(2-hydroxypropyl)ammonium myristate are highly effective phase-transfer catalysts due to their ability to transport anionic reactants from the aqueous phase into the organic phase where the reaction occurs. acs.orgcambridge.org The catalyst, possessing both hydrophilic (the quaternary ammonium (B1175870) head) and lipophilic (the alkyl chains) characteristics, forms an ion pair with the aqueous-phase anion. This new, more lipophilic ion pair can then migrate across the phase interface into the organic bulk. cambridge.org

The general mechanism involves the catalyst cation (Q+) exchanging its original anion (A-) for a reactant anion (B-) at the interface. The new ion pair (Q+B-) moves into the organic phase to react with the organic substrate, and the regenerated catalyst (Q+A-) returns to the aqueous phase or the interface to repeat the cycle. cambridge.org

Interfacial Mass Transfer Dynamics and Rate Enhancement Studiesnih.gov

The structure of the QAC is paramount. The lipophilicity of the cation, determined by the length and nature of the alkyl chains, dictates its partitioning between the two phases. operachem.com For this compound, the three hydroxypropyl groups increase its polarity, potentially enhancing its interaction at the interface, while the long myristate chain ensures strong solubility in the organic phase. This balance is crucial for an effective catalytic cycle. Studies on other QACs show that catalysts with longer alkyl chains tend to remain predominantly in the organic phase, which can lead to higher reaction rates. operachem.com

Table 1: Factors Influencing Interfacial Mass Transfer and Rate in PTC

| Factor | Influence on PTC Performance | Rationale |

| Catalyst Structure | Determines solubility in each phase and interfacial activity. Longer alkyl chains increase organic phase solubility. operachem.com | A balanced lipophilicity is required for the catalyst to shuttle between phases or remain interfacially active. |

| Stirring/Agitation | Increases the interfacial area between phases. princeton.edu | A larger contact area accelerates the rate of anion exchange and transfer into the organic phase. |

| Solvent Polarity | Affects catalyst partitioning and intrinsic reaction rate. | Highly nonpolar organic solvents can increase interfacial tension, potentially reducing the interfacial area. princeton.edu |

| Anion Type | The hydrophilicity of the anion affects its extraction into the organic phase. | Less hydrophilic anions are more easily transferred by the catalyst, leading to faster reaction rates. |

| Temperature | Generally increases reaction rates but can lead to catalyst decomposition. operachem.com | Quaternary ammonium salts have thermal stability limits, especially in strongly basic conditions. operachem.com |

Substrate Binding, Reaction Kinetics, and Selectivity Enhancement Mechanisms

In the organic phase, the catalyst-anion pair exists as a "naked" or poorly solvated anion, which is significantly more reactive than its hydrated counterpart in the aqueous phase. operachem.com The binding between the quaternary ammonium cation and the anion is primarily electrostatic, an ion-dipole interaction rather than a tight ionic bond. mdpi.com This loose association ensures the high reactivity of the anion for the subsequent reaction with the organic substrate. researchgate.net

Recent studies suggest that the interaction is more complex than simple non-directional electrostatics. Directional hydrogen bonding between the C-H groups adjacent to the positively charged nitrogen and the anion can play a significant role in binding and orientation. mdpi.com For this compound, the presence of hydroxyl groups offers additional potential for hydrogen bonding interactions, which could influence substrate binding and the selectivity of the reaction, particularly in asymmetric synthesis if a chiral version were used. researchgate.net

The reaction kinetics in PTC systems are often pseudo-first-order. researchgate.net When the amount of catalyst exceeds a certain threshold, the transport of the anion is no longer the rate-limiting step, and the reaction becomes dependent on the concentration of the reactants in the organic phase. acs.org The structure of the catalyst can also impact selectivity. In reactions producing multiple products, the specific nature of the ion pair, including its steric bulk and the specific interactions with the substrate, can favor the formation of one product over another. core.ac.uk

Elucidation of Antimicrobial Action Mechanisms

Quaternary ammonium compounds are widely recognized for their broad-spectrum antimicrobial properties against bacteria, fungi, and enveloped viruses. nih.govnih.gov The fundamental mechanism involves the disruption of microbial cell membranes. nih.govnih.gov This action is driven by the amphiphilic nature of the molecule, combining a positively charged hydrophilic head with a lipophilic tail.

Membrane Interaction and Disruption Studies on Model Microbial Systems

The antimicrobial action of QACs like this compound is generally understood as a multi-step process:

Adsorption and Electrostatic Interaction : The positively charged quaternary nitrogen headgroup is attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov

Penetration and Intercalation : Following initial binding, the hydrophobic myristate tail penetrates and inserts into the hydrophobic core of the cytoplasmic membrane. nih.gov This process is driven by hydrophobic interactions.

Membrane Disruption : The insertion of the QAC molecules disrupts the highly ordered structure of the lipid bilayer. This leads to a loss of membrane integrity, increased fluidity, and the leakage of essential cytoplasmic contents, such as potassium ions and nucleic acids. nih.govjst.go.jp

Cell Lysis : The extensive damage to the cell membrane ultimately leads to cell lysis and death. nih.gov

Computational and experimental studies on various QACs have shown that they can cause localized clustering of negatively charged lipids within the bacterial membrane, further destabilizing its structure. nih.gov The length of the alkyl chain is a critical determinant of antimicrobial efficacy; for many bacteria, chains of 12-16 carbons, like myristate (14 carbons), are often found to be the most effective. nih.gov The three hydroxypropyl groups on the cation of this compound would increase the hydrophilic character of the headgroup, potentially modulating its interaction with the polar regions of the membrane phospholipids.

Inhibition of Microbial Growth and Biofilm Formation Pathways

Beyond killing planktonic (free-floating) cells, QACs are also investigated for their ability to prevent the formation of biofilms—structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govfrontiersin.org Biofilms exhibit significantly higher resistance to antimicrobial agents compared to their planktonic counterparts. nih.gov

The mechanisms by which QACs inhibit biofilm formation include:

Inhibition of Initial Attachment : By adsorbing to surfaces, QACs can alter the surface properties, making it less favorable for initial bacterial attachment, a critical first step in biofilm development. nih.gov

Disruption of Quorum Sensing (QS) : Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. frontiersin.org Some compounds can interfere with QS signaling molecules, thereby disrupting the genetic regulation required for biofilm maturation. frontiersin.orgmdpi.com

Inhibition of EPS Production : QACs can interfere with the cellular processes responsible for producing the EPS matrix, which provides structural integrity and protection to the biofilm. oup.com

Eradication of Established Biofilms : Higher concentrations of QACs can penetrate the EPS matrix and kill the embedded cells, leading to the eradication of the biofilm. nih.govnih.gov The ability of a QAC to penetrate the biofilm is crucial, and studies have shown that interactions between the cationic QAC and the often negatively charged EPS matrix can sometimes slow this diffusion. oup.com

Table 2: Summary of Antimicrobial and Antibiofilm Activities of Representative QACs

| QAC Type | Target Organism(s) | Mechanism of Action | Biofilm Activity |

| Single-chain QACs | S. aureus, E. coli | Membrane disruption, leakage of cytoplasmic contents. jst.go.jp | Inhibition of attachment, eradication at higher concentrations. nih.gov |

| Gemini (B1671429) QACs | C. albicans, P. aeruginosa | High efficiency in membrane disruption due to two cationic heads and two alkyl tails. nih.gov | Potent eradication of established biofilms. nih.gov |

| Tris-QACs | K. pneumoniae, A. baumannii | Effective membrane disruption. nih.gov | Strong inhibition and eradication of resilient biofilms. nih.gov |

Interactions with Biological Macromolecules and Model Cellular Systems (non-clinical, purely chemical/biochemical focus)

The cationic nature of this compound dictates its primary mode of interaction with biological macromolecules, which is predominantly electrostatic.

In model biochemical systems, QACs have been shown to interact with negatively charged macromolecules such as proteins and nucleic acids (DNA, RNA). nih.gov The interaction with proteins can lead to denaturation and loss of enzymatic function. nih.gov For instance, QACs can disrupt the function of membrane-bound enzymes, such as those involved in respiration, by altering the lipid environment they require for proper conformation and activity. jst.go.jp An electrochemical study using hemoglobin as a model protein showed that QACs could immobilize the protein on an electrode surface via electrostatic interactions, indicating a strong binding affinity. rsc.org

The interaction with DNA is also primarily electrostatic, with the cationic head of the QAC binding to the negatively charged phosphate (B84403) backbone of the DNA. acs.org This interaction can lead to the condensation of DNA and interfere with processes like replication and transcription. nih.govfrontiersin.org The strength of this interaction is influenced by the structure of the QAC, including the number of cationic charges and the nature of the alkyl chains.

The presence of the three hydroxyl groups in the Tris(2-hydroxypropyl)ammonium cation introduces the potential for hydrogen bonding, which could lead to more specific interactions with the functional groups on the surface of proteins or within the grooves of DNA, compared to a simple tetraalkylammonium ion. These non-covalent interactions, while secondary to the powerful electrostatic attraction, could modulate the binding affinity and specificity of the compound for different macromolecules.

Protein and Enzyme Interaction Studies

The interaction of this compound with proteins and enzymes is a critical area of investigation, particularly for its applications in biological and pharmaceutical contexts. While direct studies on this specific compound are limited, the behavior of related long-chain quaternary ammonium compounds and myristoylated proteins provides significant insights.

Long-chain quaternary ammonium salts are known to interact with proteins, potentially leading to conformational changes and affecting enzymatic activity. For instance, some long-chain amines and their quaternary ammonium salt derivatives have been shown to act as inhibitors of dynamin GTPase activity. This inhibition is linked to the chain length of the lipid-like molecule and the quaternization of the terminal amine. The introduction of a hydrophobic component proximal to the charged site can be beneficial for this inhibitory action.

Furthermore, the myristate component itself plays a crucial role in protein interactions. Myristoylation, the attachment of a myristate group to a protein, is a known mechanism for regulating protein stability and kinase activity. The myristate moiety can exist in two conformational states: sequestered within a hydrophobic pocket of the protein or exposed for membrane binding. nih.gov This "myristoyl switch" can be triggered by ligand binding or other protein interactions, leading to changes in protein localization and function. nih.gov In some proteins, like the c-Src kinase, it is suggested that the myristate group can bind within a hydrophobic pocket, influencing the protein's autoinhibited state. nih.gov

The surfactant nature of this compound also suggests a potential for protein denaturation at higher concentrations, a common characteristic of surfactants that can disrupt the non-covalent interactions maintaining a protein's tertiary and quaternary structures. The antibacterial action of some quaternary ammonium surfactants involves the impairment of bacterial energetics, which is intrinsically linked to the function of metabolic enzymes. nih.gov

Nucleic Acid (DNA/RNA) Binding and Condensation Properties